

# Spectroscopic comparison of 3-[(E)-2-Butenyl]thiophene with its saturated analog

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Compound of Interest

Compound Name: 3-[(E)-2-Butenyl]thiophene

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# A Spectroscopic Showdown: 3-[(E)-2-Butenyl]thiophene vs. 3-Butylthiophene

A detailed spectroscopic comparison of the unsaturated thiophene derivative, **3-[(E)-2-Butenyl]thiophene**, and its saturated counterpart, 3-Butylthiophene, reveals distinct differences in their molecular fingerprints. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

The introduction of a carbon-carbon double bond in **3-[(E)-2-Butenyl]thiophene** significantly influences its electronic environment and vibrational modes compared to the fully saturated alkyl chain of 3-Butylthiophene. These structural differences are clearly delineated in their respective spectra, providing a powerful tool for identification and characterization.

## **Spectroscopic Data Summary**

The key spectroscopic data for both compounds are summarized in the tables below, allowing for a direct comparison of their characteristic signals.

### Table 1: 1H NMR and 13C NMR Data



Compound	Spectroscopy	Chemical Shift (δ) in ppm
3-[(E)-2-Butenyl]thiophene	¹H NMR (400 MHz, CDCl₃)	7.21 (dd, J = 4.9, 2.9 Hz, 1H, H-5), 6.98 – 6.91 (m, 2H, H-2, H-4), 5.65 – 5.45 (m, 2H, CH=CH), 3.39 (d, J = 6.6 Hz, 2H, CH <sub>2</sub> ), 1.70 (d, J = 6.3 Hz, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> )	140.2, 128.8, 127.8, 125.8, 125.0, 120.3, 35.7, 17.9	
3-Butylthiophene	¹H NMR (300 MHz, CDCl₃)	7.23 (dd, J=4.9, 2.9 Hz, 1H), 6.94 (m, 2H), 2.61 (t, J=7.6 Hz, 2H), 1.63 (quint, J=7.5 Hz, 2H), 1.39 (sext, J=7.4 Hz, 2H), 0.93 (t, J=7.3 Hz, 3H)
<sup>13</sup> C NMR	Data not available in a comparable format	

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
3-[(E)-2-Butenyl]thiophene	No experimental data found
3-Butylthiophene	2955, 2926, 2856 (C-H stretch), 1456 (CH <sub>2</sub> bend), 845 (C-H out-of-plane bend)

Table 3: Mass Spectrometry (MS) Data

Compound	Method	Key m/z values (Relative Intensity)
3-[(E)-2-Butenyl]thiophene	EI-MS	138 (M+, 65%), 123 (100%), 97 (30%), 91 (25%), 77 (20%), 65 (15%), 45 (10%)
3-Butylthiophene	EI-MS	140 (M+, 40%), 97 (100%), 84 (10%), 45 (8%)



## **Experimental Protocols**

The following protocols describe the general procedures for obtaining the spectroscopic data presented.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of the analyte (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) is prepared in a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1][2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.[3] A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.

#### **Electron Ionization Mass Spectrometry (EI-MS)**

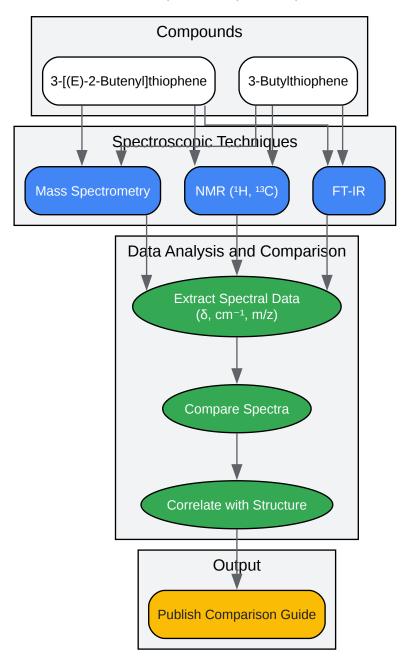
Volatile liquid samples are introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC).[4][5] In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6] The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[5]

# **Comparative Analysis Workflow**

The logical workflow for the spectroscopic comparison of these two compounds is outlined in the diagram below.



#### Workflow for Spectroscopic Comparison



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Caption: Workflow for Spectroscopic Comparison.

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#### References

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